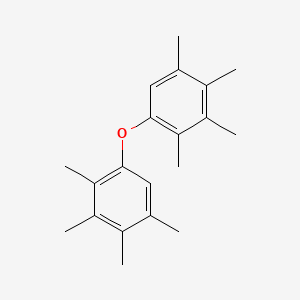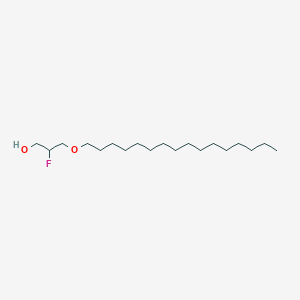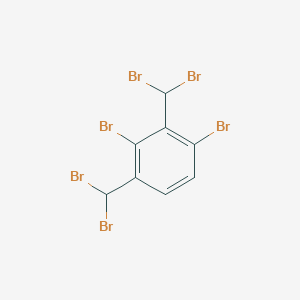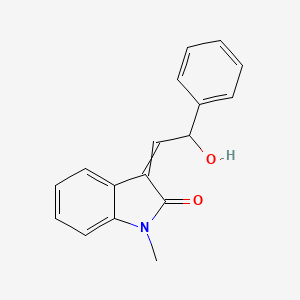
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide is a chemical compound with a unique structure that includes both dioxadithionane and tetraoxide functional groups
Méthodes De Préparation
The synthesis of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route may include steps such as the formation of the dioxadithionane ring, followed by the introduction of the pentyloxy and propyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.
Industry: Utilized in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can be compared with other similar compounds, such as:
- 4-Isopropyl-4-methyl-[1,7,3,5]dioxadithionane 3,3,5,5-tetraoxide
- Other dioxadithionane derivatives The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
64000-61-9 |
|---|---|
Formule moléculaire |
C13H26O7S2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-pentoxy-4-propyl-1,7,3,5-dioxadithionane 3,3,5,5-tetraoxide |
InChI |
InChI=1S/C13H26O7S2/c1-3-5-6-8-20-13(7-4-2)21(14,15)11-18-9-10-19-12-22(13,16)17/h3-12H2,1-2H3 |
Clé InChI |
GUSPFCXBPFTPKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1(S(=O)(=O)COCCOCS1(=O)=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)





![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)



![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)


